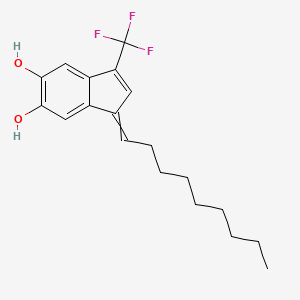
1-Nonylidene-3-(trifluoromethyl)indene-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E/Z)-E64FC26 is a compound that exhibits geometric isomerism, where the substituents around the double bond can be arranged in either the same side (Z) or opposite sides (E)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-E64FC26 typically involves the use of specific alkenes and appropriate reagents to induce the formation of the double bond with the desired geometric configuration. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the correct isomer is formed. For instance, the use of palladium-catalyzed coupling reactions can be employed to achieve the desired configuration.
Industrial Production Methods
In an industrial setting, the production of (E/Z)-E64FC26 may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process, ensuring consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(E/Z)-E64FC26 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one substituent with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
(E/Z)-E64FC26 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism by which (E/Z)-E64FC26 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(E/Z)-Butene: Another compound exhibiting geometric isomerism with similar structural properties.
(E/Z)-2-Pentene: Shares the characteristic of geometric isomerism and is used in similar research applications.
Uniqueness
(E/Z)-E64FC26 is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific investigations.
Propiedades
Fórmula molecular |
C19H23F3O2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-nonylidene-3-(trifluoromethyl)indene-5,6-diol |
InChI |
InChI=1S/C19H23F3O2/c1-2-3-4-5-6-7-8-9-13-10-16(19(20,21)22)15-12-18(24)17(23)11-14(13)15/h9-12,23-24H,2-8H2,1H3 |
Clave InChI |
OWYMWLCFHDHVAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=C1C=C(C2=CC(=C(C=C21)O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















